molecular formula C7H8F3N3O2S B13601383 N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine

N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine

Cat. No.: B13601383
M. Wt: 255.22 g/mol
InChI Key: QMJQFIRKGPYPQQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is a pyrimidine derivative characterized by a trifluoromethanesulfonyl (triflyl) group at position 5 and a dimethylamino group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical in medicinal chemistry due to their structural resemblance to nucleic acid bases . The triflyl group is a strong electron-withdrawing substituent, enhancing electrophilicity and influencing reactivity in nucleophilic substitution reactions. The dimethylamino group contributes basicity and solubility, which are advantageous in drug design .

Properties

Molecular Formula

C7H8F3N3O2S

Molecular Weight

255.22 g/mol

IUPAC Name

N,N-dimethyl-5-(trifluoromethylsulfonyl)pyrimidin-2-amine

InChI

InChI=1S/C7H8F3N3O2S/c1-13(2)6-11-3-5(4-12-6)16(14,15)7(8,9)10/h3-4H,1-2H3

InChI Key

QMJQFIRKGPYPQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a trifluoromethanesulfonylating agent. One common method includes the use of trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and an inert solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonyl group.

Scientific Research Applications

Chemistry: In organic synthesis, N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In the materials science industry, this compound can be used to modify the properties of polymers and other materials. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethanesulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N,N-dimethyl-5-trifluoromethanesulfonylpyrimidin-2-amine with key analogs:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Properties/Applications Reference
This compound Pyrimidine Dimethylamino Trifluoromethanesulfonyl High electrophilicity; potential synthetic intermediate -
N-Methyl-5-(trifluoromethyl)pyridin-2-amine Pyridine Methylamino Trifluoromethyl Lower electron-withdrawing effect; limited solubility
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine Amino Trifluoromethyl, methyl, difluorophenoxy Antiviral candidate; enhanced steric bulk
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine Pyrimidine Amino Trifluoromethyl, boronate ester Suzuki-Miyaura cross-coupling applications
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Phenyl Aminomethyl, methoxyphenyl Antibacterial/antifungal activity; hydrogen-bond-driven crystallinity

Key Comparative Insights

Electrophilicity and Reactivity

The trifluoromethanesulfonyl group in the target compound confers greater electrophilicity compared to analogs with trifluoromethyl or boronate ester groups. This makes it a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions, whereas the boronate ester in is tailored for cross-coupling chemistry.

Solubility and Bioavailability

The dimethylamino group enhances solubility in polar solvents relative to non-alkylated amines (e.g., and ). However, steric bulk from substituents like difluorophenoxy in may reduce membrane permeability.

Research Findings and Implications

  • Crystallography : Analogs like show that substituent orientation (e.g., dihedral angles between aryl groups and the pyrimidine ring) dictates molecular packing and stability. The target compound’s triflyl group may induce unique crystal lattice interactions.
  • Thermodynamic Stability : Trifluoromethanesulfonyl derivatives exhibit higher thermal stability than trifluoromethyl analogs due to stronger C–S bonds and reduced steric strain .

Notes

Substituent Trade-offs : The triflyl group enhances reactivity but may reduce target affinity in biological systems.

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